molecular formula C9H6F6N2O B2596258 3,5-Bis(trifluoromethyl)benzamidoxime CAS No. 72111-09-2

3,5-Bis(trifluoromethyl)benzamidoxime

Cat. No.: B2596258
CAS No.: 72111-09-2
M. Wt: 272.15 g/mol
InChI Key: GGAPMNUHESBFNK-UHFFFAOYSA-N
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Description

Contextualizing 3,5-Bis(trifluoromethyl)benzamidoxime within Fluorinated Organic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made fluorinated compounds invaluable in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.gov The history of organofluorine chemistry dates back to the 19th century, with significant advancements occurring during and after World War II. nih.gov The development of a wide array of fluorinating agents has since enabled the synthesis of a vast range of fluorinated organic molecules. beilstein-journals.org

The Significance of Amidoxime (B1450833) Functional Group in Contemporary Chemical Research

The amidoxime functional group, -C(NH2)=NOH, is a versatile and highly valuable moiety in modern chemical research. Amidoximes are recognized as important building blocks for the synthesis of various heterocyclic compounds and serve as key intermediates in the preparation of amidines. chemicalbook.com

From a medicinal chemistry perspective, the amidoxime group is a significant pharmacophore. It is often considered a bioisostere of a carboxylic acid group and can participate in various biological interactions. nih.gov Amidoximes and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov Furthermore, amidoximes can act as prodrugs for amidines, which often have improved oral bioavailability. nih.gov The amidoxime group can be enzymatically reduced in vivo to the corresponding amidine, releasing the active form of the drug. nih.gov This prodrug strategy has been successfully employed to enhance the therapeutic potential of various compounds. nih.gov The amidoxime group is also known for its ability to chelate metal ions, a property that is being explored for the development of inhibitors for metalloenzymes. nih.gov

Historical and Contemporary Research Trajectories of Benzamidoxime (B57231) Derivatives

Benzamidoxime and its derivatives have a long history in chemical research and continue to be an active area of investigation. Historically, research focused on their synthesis and fundamental reactivity. In recent years, the focus has shifted towards exploring their therapeutic potential.

Recent studies have highlighted the role of benzamidoxime derivatives in various therapeutic areas. For instance, certain benzamidoxime derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase III, which is implicated in pain modulation and cancer. mdpi.com The benzamidoxime scaffold has also been identified as a promising starting point for the development of inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a key target in cancer immunotherapy. mdpi.com The pH-dependent binding properties of some benzamidoxime derivatives make them particularly interesting for targeting the acidic tumor microenvironment. mdpi.com

Furthermore, the synthesis of benzamidoxime derivatives continues to evolve, with new methods being developed to access a wider range of substituted analogues. These synthetic advancements are crucial for conducting structure-activity relationship (SAR) studies and optimizing the biological activity of this class of compounds. The fungicidal activity of certain benzamidoxime derivatives has also been a subject of patent literature, indicating their potential application in agriculture. google.com The ongoing research into benzamidoxime derivatives underscores their importance as a privileged scaffold in the design and discovery of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72111-09-2

Molecular Formula

C9H6F6N2O

Molecular Weight

272.15 g/mol

IUPAC Name

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17)

InChI Key

GGAPMNUHESBFNK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Benzamidoxime and Its Derivatives

General Synthetic Routes to Amidoximes: Foundation and Adaptations

Amidoximes are a class of organic compounds with the general structure RC(NH₂)=NOH. Their synthesis has been the subject of extensive research, leading to several reliable methods.

The most prevalent and widely utilized method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govnih.gov This reaction is valued for its directness and generally high yields, which can be up to 98% depending on the substrate. nih.gov The process typically involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, which generates the hydroxylamine free base in situ. nih.gov The reaction is commonly performed in refluxing alcohols like methanol (B129727) or ethanol (B145695) to reduce reaction times, which can range from one to 48 hours. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which often circumvents the need for a separate base and can lead to shorter reaction times. nih.gov To further enhance reaction efficiency, modern techniques such as ultrasonic irradiation have been employed, which can significantly shorten reaction times and produce high yields (70-85%). nih.gov

The general mechanism involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. While the reaction is generally straightforward, it can sometimes be complicated by the formation of amide by-products, an issue that has been studied to improve selectivity. rsc.orgresearchgate.net

Table 1: Comparison of Conditions for Nucleophilic Addition of Hydroxylamine to Nitriles

Parameter Conventional Method Alternative Methods
Hydroxylamine Source Hydroxylamine hydrochloride with base Aqueous hydroxylamine nih.gov
Solvent Methanol, Ethanol nih.gov Solvent-free nih.gov
Temperature Room temperature to reflux nih.gov Varies with method
Reaction Time 1 - 48 hours nih.gov Can be significantly shorter
Energy Source Thermal heating Ultrasonic irradiation nih.gov, Microwave irradiation nih.gov

| Yield | Generally high, up to 98% nih.gov | 65-85% depending on technique nih.gov |

While the nitrile-hydroxylamine reaction is dominant, several other pathways to amidoximes have been developed. These alternatives are often employed when the nitrile precursor is unavailable or when specific substitution patterns are desired, such as for N-substituted amidoximes.

Key alternative methods include:

From Thioamides: In some cases, reacting thioamides with hydroxylamine can yield better results than starting from the corresponding nitriles. nih.gov

From Activated Amide Derivatives: N-substituted amidoximes can be synthesized via the addition of hydroxylamine to activated amides like imidoyl chlorides or imidoylbenzotriazoles. nih.govrsc.org A direct, one-pot synthesis from secondary amides using a triphenylphosphine-iodine system has also been developed, offering a mild and efficient route. nih.govrsc.org

Heterocycle Ring-Opening: Certain heterocyclic compounds can undergo ring-opening upon treatment with hydroxylamine to furnish amidoximes. For instance, imidoylbenzotriazoles react with hydroxylamine under microwave irradiation to quickly produce amidoximes in good yields (65-81%). nih.gov

Other Methods: Less common routes include the hydrolysis of 1,2,4-oxadiazolones or the reaction of primary nitroalkanes with amines. nih.gov

Targeted Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime

The synthesis of the title compound, this compound, directly applies the foundational method of hydroxylamine addition to its corresponding nitrile precursor.

The immediate precursor required for the synthesis is 3,5-bis(trifluoromethyl)benzonitrile (B1295164). biosynth.com This aromatic nitrile is characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring. These groups significantly influence the reactivity of the nitrile moiety, making the carbon atom of the cyano group highly electrophilic and thus susceptible to nucleophilic attack by hydroxylamine.

The synthesis of 3,5-bis(trifluoromethyl)benzonitrile itself can be accomplished through various standard organic chemistry transformations. Although specific multi-step syntheses are not detailed in the provided search results, analogous preparations suggest routes starting from commercially available materials like 1,3-bis(trifluoromethyl)benzene (B1330116) or 3,5-bis(trifluoromethyl)bromobenzene. google.comgoogle.comorgsyn.org For instance, a common route to aromatic nitriles involves the Sandmeyer reaction of a corresponding aniline (B41778) or the cyanation of an aryl halide.

To synthesize this compound, the reaction between 3,5-bis(trifluoromethyl)benzonitrile and hydroxylamine must be carefully controlled to maximize yield and minimize the formation of impurities. The general principles of amidoxime (B1450833) synthesis apply, but the specific electronic nature of the substrate necessitates fine-tuning. researchgate.netresearchgate.net

Key parameters for optimization include:

Reagent Stoichiometry: The molar ratio of hydroxylamine to the nitrile is critical. An excess of hydroxylamine is often used to ensure complete conversion of the starting material.

Base: The choice and amount of base (e.g., sodium carbonate, triethylamine, or an organic base like tetramethylammonium (B1211777) hydroxide) can influence the reaction rate and the formation of by-products. google.com For substrates sensitive to strong bases, milder conditions are preferable.

Solvent and Temperature: The reaction is typically carried out in a polar protic solvent such as ethanol or methanol. The temperature can be varied from room temperature to reflux to find the optimal balance between reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and avoid degradation or side reactions.

The strong electron-withdrawing effect of the two trifluoromethyl groups makes the nitrile carbon particularly reactive, which may allow for milder reaction conditions compared to electron-rich benzonitriles. However, it also increases the acidity of the resulting amidoxime, which could affect its stability and isolation.

Post-Synthetic Derivatization and Functionalization of this compound

Once synthesized, the this compound molecule offers multiple sites for further chemical modification. The amidoxime functional group is particularly versatile for creating new derivatives. mdpi.commdpi.com

The primary avenues for derivatization include:

Reactions at the Amidoxime Moiety:

O-Alkylation/Acylation: The hydroxyl group of the oxime can be alkylated or acylated to produce O-substituted amidoxime ethers or esters.

Cyclization: Amidoximes are key precursors for the synthesis of five-membered heterocyclic rings. For example, reaction with carbonyl compounds or their equivalents can lead to the formation of 1,2,4-oxadiazoles. nih.gov

Reduction: The amidoxime group can be reduced to form the corresponding amidine, which is another important functional group in medicinal chemistry. lookchem.com

Reactions involving the Benzene Ring: While the 3,5-bis(trifluoromethyl)phenyl group is generally deactivated towards electrophilic aromatic substitution, nucleophilic aromatic substitution might be possible under specific conditions. The functionalization of related benzene-based structures is an active area of research. rsc.org

The derivatization of the core molecule is crucial for modulating its physicochemical properties, such as solubility, stability, and biological activity, making it a valuable building block in the synthesis of complex organic molecules. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,5-Bis(trifluoromethyl)benzonitrile
Hydroxylamine
Hydroxylamine hydrochloride
Sodium carbonate
Triethylamine
Thioamide
Imidoyl chloride
Imidoylbenzotriazole
1,2,4-Oxadiazolone
Triphenylphosphine
1,3-Bis(trifluoromethyl)benzene
3,5-Bis(trifluoromethyl)bromobenzene
Tetramethylammonium hydroxide
Amidine
1,2,4-Oxadiazole (B8745197)
N-(3,5-bis(trifluoromethyl)benzyl)amine
3,5-bis(trifluoromethyl)benzylamine
3,5-bis-(trifluoromethyl)phenyl isothiocyanate

Chemical Reactivity and Transformation Mechanisms of 3,5 Bis Trifluoromethyl Benzamidoxime

Fundamental Reactivity of the Amidoxime (B1450833) Moiety in the Presence of the Bis(trifluoromethyl)phenyl Group

The amidoxime group, structurally a N'-hydroxycarboximidamide, possesses both nucleophilic and acidic properties. It has two nitrogen atoms and an oxygen atom that can act as nucleophiles, and the hydroxyl proton is acidic. The reactivity of this functional group is profoundly modulated by the electronic effects of the substituents on the aromatic ring.

In 3,5-bis(trifluoromethyl)benzamidoxime, the phenyl ring is substituted with two trifluoromethyl (-CF3) groups. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry and materials science. nih.govmdpi.com Its potent inductive effect (-I) significantly reduces the electron density of the aromatic ring. mdpi.com This electron deficiency influences the attached amidoxime moiety in several key ways:

Increased Acidity: The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group enhances the acidity of the N-OH proton, making it more susceptible to deprotonation by a base.

Enhanced Stability: The trifluoromethyl groups can increase the metabolic stability and lipophilicity of molecules, a property often exploited in drug design. mdpi.commdpi.com

These electronic modifications make this compound a unique building block, where reactions can be directed with high specificity under appropriate conditions. The strong electron-withdrawing properties of the 3,5-bis(trifluoromethyl)phenyl group are known to be a key factor in enhancing the biological activity of various compounds. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

A primary and synthetically valuable reaction of amidoximes, including this compound, is their conversion into heterocyclic compounds. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. nih.gov

Formation of 1,2,4-Oxadiazoles and Related Nitrogen-Oxygen Heterocycles

The most prominent cyclization reaction involving amidoximes is the synthesis of the 1,2,4-oxadiazole (B8745197) ring system. rjptonline.org This five-membered heterocycle is a common structural motif in pharmacologically active compounds, often serving as a bioisostere for ester and amide groups. nih.govrjptonline.org In this synthesis, this compound serves as the precursor for the C3 position of the oxadiazole ring.

The general pathway involves the reaction of the amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or anhydride. rjptonline.orgnih.gov This initially forms an O-acyl amidoxime intermediate, which then undergoes a dehydrative cyclization to yield the stable aromatic 1,2,4-oxadiazole ring. nih.gov

Table 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Reactant 1Reactant 2 (Acylating Agent)Key IntermediateFinal Product
This compoundR-COCl (Acyl Chloride)O-acyl amidoxime3-[3,5-Bis(trifluoromethyl)phenyl]-5-R-1,2,4-oxadiazole
This compound(R-CO)₂O (Anhydride)O-acyl amidoxime3-[3,5-Bis(trifluoromethyl)phenyl]-5-R-1,2,4-oxadiazole
This compoundR-COOH (Carboxylic Acid) + Coupling AgentO-acyl amidoxime3-[3,5-Bis(trifluoromethyl)phenyl]-5-R-1,2,4-oxadiazole

Intermolecular and Intramolecular Cyclization Pathways

The formation of 1,2,4-oxadiazoles from this compound and an acylating agent is a classic example of a two-step process that combines both intermolecular and intramolecular reactions.

Intermolecular Reaction: The first step is the acylation of the amidoxime's hydroxyl group. This is an intermolecular reaction where two separate molecules (the amidoxime and the acylating agent) react to form the O-acyl amidoxime intermediate.

Intramolecular Cyclization: The second step is the ring-closing reaction. The nitrogen atom of the amino group in the O-acyl intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is an intramolecular process, as it occurs within a single molecule. wikipedia.org Subsequent elimination of a water molecule yields the final 1,2,4-oxadiazole.

The favorability of intramolecular reactions, particularly those forming stable 5- or 6-membered rings, is a well-established principle in organic chemistry. wikipedia.orgmasterorganicchemistry.comyoutube.com This is due to a lower entropic barrier compared to the corresponding intermolecular reaction, as the reacting groups are already held in proximity within the same molecule. wikipedia.org While other cyclization pathways exist, such as electrochemical dehydrogenative cyclization, the acylation-cyclization route is the most common for this class of compounds. rsc.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanism of these transformations is crucial for optimizing reaction conditions and extending their synthetic utility. The cyclization to form 1,2,4-oxadiazoles is proposed to proceed through a 1-5 intramolecular nucleophilic attack. nih.gov

The key steps in the mechanism are:

Acylation: The amidoxime reacts with an activated carboxylic acid derivative (like an acyl chloride) to form an O-acyl-amidoxime intermediate.

Nucleophilic Attack: The amino group (-NH2) of the intermediate performs a nucleophilic attack on the carbonyl carbon of the acyl group.

Intermediate Formation: This attack forms a transient 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate.

Dehydration: The final step is the elimination of a water molecule from this intermediate to form the stable, aromatic 1,2,4-oxadiazole ring. This dehydration step can be facilitated by catalysts such as silica (B1680970) gel, which may lower the energy barrier by interacting with the hydroxyl group via hydrogen bonding. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to study such mechanisms in detail. These studies can calculate the energy levels of reactants, intermediates, and transition states, providing insight into the reaction's feasibility and kinetics. For example, DFT studies on related molecules with the 3,5-bis(trifluoromethyl)phenyl moiety have been used to analyze molecular electrostatic potential and orbital energies (HOMO-LUMO), which helps in understanding the reactivity of the molecule. mdpi.com

Role in Chemosensory and Fluorogenic Reaction Systems

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of chemosensors and fluorogenic probes. The trifluoromethyl groups can enhance photophysical properties and influence the molecule's interaction with specific analytes.

Comparative Reactivity in Fluorescence-Based Assays

While specific studies focusing solely on this compound in fluorescence-based assays are not extensively documented in the reviewed literature, the 3,5-bis(trifluoromethyl)phenyl moiety itself is a well-known component in various chemical systems, including inhibitors for enzymes like cholinesterases and catalysts for asymmetric reactions. nih.govnih.gov

The reactivity of the amidoxime group allows it to act as a trigger in fluorogenic reactions. For instance, a non-fluorescent molecule containing this group could undergo a specific reaction with an analyte (e.g., an enzyme or a reactive oxygen species) that leads to a cyclization or another chemical transformation. This transformation can result in a product with strong fluorescence, allowing for the detection of the analyte. The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can be crucial in these systems by:

Tuning Reactivity: Modulating the pKa and nucleophilicity of the amidoxime to ensure selective reaction with the target analyte.

Modifying Photophysical Properties: Influencing the absorption and emission wavelengths of the resulting fluorophore.

Enhancing Signal: The photochemical stability of fluorinated compounds can contribute to a more robust and reliable fluorescent signal. nih.gov

The comparative reactivity in such assays would depend on how the electronic nature of the aryl substituent affects the kinetics of the sensing reaction compared to analogues with different substituents (e.g., electron-donating or less strongly withdrawing groups).

Understanding Spectroscopic Manifestations of Its Reactivity

The chemical reactivity of this compound is fundamentally centered around the nucleophilic character of the amino group and the hydroxylamino functionality, which readily participate in cyclization and condensation reactions. Spectroscopic analysis is a critical tool for elucidating the transformation of the amidoxime functional group into various heterocyclic systems. By monitoring the changes in spectroscopic signatures, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), it is possible to confirm the conversion of the starting material and characterize the structure of the resulting products.

A primary and well-documented reaction of benzamidoximes is their conversion into 1,2,4-oxadiazoles through reaction with acylating agents, such as acid chlorides or anhydrides, followed by cyclodehydration. While specific studies detailing the spectroscopic analysis of the reactivity of this compound are not extensively available in the reviewed literature, the expected spectroscopic changes can be inferred from the well-established transformations of related benzamidoximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for tracking the conversion of this compound to a 1,2,4-oxadiazole derivative. The most significant changes are observed in the disappearance of the signals corresponding to the amidoxime's -NH₂ and -OH protons and the appearance of new signals characteristic of the heterocyclic ring and the substituent at the C5 position.

For instance, in the reaction of this compound with an acylating agent to form a 5-substituted-3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-oxadiazole, the broad singlets of the -NH₂ and -OH protons in the ¹H NMR spectrum of the starting material would vanish. Concurrently, new signals corresponding to the protons of the substituent introduced at the C5 position of the oxadiazole ring would appear. The aromatic protons of the 3,5-bis(trifluoromethyl)phenyl group would likely experience a slight shift in their chemical environment due to the change in the electronic nature of the attached group.

In the ¹³C NMR spectrum, the carbon of the C=NOH group in the amidoxime would be replaced by two distinct signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring, typically observed in the range of 160-180 ppm. mdpi.com

Interactive Data Table: Comparative ¹H NMR Data for the Transformation of this compound

CompoundAromatic Protons (ppm)Amine/Hydroxyl Protons (ppm)Other Protons (ppm)
This compound ~8.0-8.2 (m)~5.0-6.0 (br s, NH₂), ~9.0-10.0 (br s, OH)-
3-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Hypothetical) ~8.1-8.3 (m)-~2.6 (s, CH₃)

Interactive Data Table: Comparative ¹³C NMR Data for the Transformation of this compound

CompoundAromatic Carbons (ppm)C=NOH / Oxadiazole Carbons (ppm)Other Carbons (ppm)
This compound ~120-135~150-155-
3-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Hypothetical) ~122-137~168 (C3), ~175 (C5)~12 (CH₃)

Infrared (IR) Spectroscopy:

IR spectroscopy provides clear indicators of the chemical transformation of the amidoxime group. The IR spectrum of this compound would exhibit characteristic stretching vibrations for the N-H bonds of the amino group (typically in the 3200-3500 cm⁻¹ region) and the O-H bond of the hydroxylamino group (a broad band around 3100-3400 cm⁻¹). The C=N stretching vibration is also observable, usually in the 1640-1680 cm⁻¹ range.

Upon cyclization to a 1,2,4-oxadiazole, these N-H and O-H stretching bands would disappear completely. New characteristic bands for the 1,2,4-oxadiazole ring would appear, including C=N stretching vibrations (around 1580-1620 cm⁻¹) and C-O-N stretching vibrations (in the 1000-1200 cm⁻¹ region). The strong C-F stretching vibrations from the trifluoromethyl groups (typically in the 1100-1300 cm⁻¹ region) would remain a prominent feature in both the reactant and the product.

Interactive Data Table: Key IR Absorption Bands in the Reaction of this compound

Functional GroupWavenumber (cm⁻¹) in this compoundWavenumber (cm⁻¹) in 3-(3,5-Bis(trifluoromethyl)phenyl)-1,2,4-oxadiazole
O-H Stretch~3100-3400 (broad)Absent
N-H Stretch~3200-3500Absent
C=N Stretch (Amidoxime)~1640-1680Absent
C=N Stretch (Oxadiazole)Absent~1580-1620
C-O-N Stretch (Oxadiazole)Absent~1000-1200
C-F Stretch~1100-1300 (strong)~1100-1300 (strong)

Mass Spectrometry (MS):

Mass spectrometry is a definitive technique for confirming the formation of the desired product by identifying its molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (272.15 g/mol ). researchgate.net

Upon reaction to form a 1,2,4-oxadiazole, the molecular weight of the product will increase depending on the substituent incorporated at the C5 position. For example, in the formation of 3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1,2,4-oxadiazole, the expected molecular weight would be 296.16 g/mol . The observation of the molecular ion peak corresponding to this new molecular weight in the mass spectrum of the reaction product would provide strong evidence for the successful transformation. Fragmentation patterns in the mass spectrum can also offer structural information about the newly formed heterocycle.

Coordination Chemistry of 3,5 Bis Trifluoromethyl Benzamidoxime

Ligand Properties and Chelation Behavior

The ability of 3,5-Bis(trifluoromethyl)benzamidoxime to form stable complexes with metal ions is governed by the inherent properties of its functional groups. The amidoxime (B1450833) group provides multiple donor atoms, while the fluorinated phenyl ring modulates the ligand's electronic character and steric profile.

The this compound molecule possesses several potential coordination sites, primarily located on the amidoxime functional group [-C(NH₂)=NOH]. This group contains three nucleophilic centers: the oxime oxygen atom, the oxime nitrogen atom, and the amino nitrogen atom. mdpi.com The presence of these multiple donor sites allows for a variety of coordination modes with a central metal ion.

Amidoxime ligands can coordinate to metal ions in several ways:

Monodentate Coordination: The ligand can bind to a metal center through a single atom, most commonly the oxime oxygen. researchgate.net

Bidentate Chelation: A more stable five-membered chelate ring can be formed through the coordination of both the oxime oxygen and the amino nitrogen atoms. researchgate.netacs.org

η² (Eta-2) Binding: In some cases, particularly with actinides like the uranyl ion (UO₂²⁺), the ligand can coordinate through the N-O bond of the oxime group. researchgate.net

Bridging Coordination: The ligand can bridge two metal centers, with different atoms of the amidoxime group coordinating to each metal.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction pH, the solvent system, and the steric constraints of the ligand itself. mdpi.comlookchem.com The amino group (-NH₂) is generally a weak base and typically coordinates only after deprotonation. mdpi.com The oxime group's -OH is acidic and can be deprotonated to form an amidoximate anion, which is a strong binder to metal ions. mdpi.comresearchgate.net Theoretical studies on similar aromatic amidoximes suggest that coordination through the deprotonated oxime oxygen (anionic form) is a highly plausible mode. rsc.org

Table 1: Potential Coordination Modes of this compound

Coordination Mode Binding Atoms Involved Description
Monodentate Oxime Oxygen The ligand binds through the oxygen atom of the =NOH group.
Bidentate (Chelate) Oxime Oxygen and Amino Nitrogen The ligand forms a stable five-membered ring by binding through both the oxime oxygen and the amino nitrogen.
η² (Eta-2) Oxime Nitrogen and Oxygen The entire N-O bond coordinates to the metal center, a mode observed with certain f-block elements. researchgate.net
Bridging Various The ligand links two separate metal ions, utilizing its multiple donor sites.

The 3,5-bis(trifluoromethyl)phenyl group exerts a profound influence on the coordinating properties of the amidoxime ligand. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.comresearchgate.net The presence of two such groups on the phenyl ring significantly reduces the electron density of the aromatic system and, by extension, influences the basicity and donor strength of the attached amidoxime group. nih.gov

This strong electron-withdrawing effect can:

Increase the Acidity of the Oxime Proton: By pulling electron density away from the amidoxime moiety, the -CF₃ groups make the N-OH proton more acidic and easier to remove. This facilitates the formation of the anionic amidoximate species, which is generally a stronger coordinating agent than the neutral ligand. researchgate.net

Enhance Electrostatic Interactions: The electron-withdrawing nature of the -CF₃ groups can enhance the ligand's ability to engage in favorable electrostatic and hydrogen bonding interactions with biological targets or metal centers. mdpi.comresearchgate.net

Increase Lipophilicity: The -CF₃ group is one of the most lipophilic substituents used in medicinal chemistry. researchgate.net This property can increase the solubility of the ligand and its metal complexes in nonpolar environments and may enhance interactions with metal ions through favorable entropic effects related to the displacement of water molecules. nih.gov

Studies on various classes of compounds have consistently shown that incorporating trifluoromethyl groups can lead to a significant enhancement in binding affinity and biological activity. mdpi.comnih.gov

Synthesis and Characterization of Metal-Amidoxime Complexes

The synthesis of metal complexes with amidoxime-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of the resulting coordination compounds relies on a combination of spectroscopic and structural analysis techniques to determine their composition, geometry, and bonding.

While specific synthetic procedures for metal complexes of this compound are not extensively detailed in the literature, general methods for preparing metal-amidoxime and related complexes are well-established. A common approach involves dissolving the amidoxime ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695), methanol (B129727), or water. nih.govmdpi.com The mixture is then typically stirred, sometimes under reflux, to facilitate the complexation reaction. lookchem.com The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. nih.govnih.gov In some cases, the pH of the solution is adjusted with a base to promote the deprotonation of the ligand, leading to the formation of more stable neutral complexes. lookchem.com

The structures of newly synthesized metal complexes are elucidated using a suite of analytical techniques.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the amidoxime ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the amidoxime group are observed. The ν(C=N) and ν(N-O) stretching bands, typically found around 1680–1650 cm⁻¹ and 950–920 cm⁻¹, respectively, are particularly informative. mdpi.comresearchgate.net Coordination often leads to a shift in these bands to different wavenumbers, indicating the involvement of these groups in bonding to the metal. researchgate.netnih.gov The appearance of new bands at lower frequencies can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide evidence of coordination. For instance, studies on uranyl-benzamidoxime complexes have used ¹³C NMR chemical shifts to determine the number of coordinated ligands. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide information about the geometry of the complex and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in existing ligand-based bands upon addition of a metal ion indicates complex formation. nih.gov These new bands may be assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. scirp.org

Mass Spectrometry (MS): Mass spectrometry helps to determine the molecular weight and stoichiometry of the metal complexes. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination number, and the precise geometry of the metal center. nih.gov

Table 2: Typical Spectroscopic Changes Upon Amidoxime Coordination

Spectroscopic Technique Observed Change Interpretation
FT-IR Shift in ν(C=N) and ν(N-O) bands Involvement of the C=N and N-O groups in coordination. researchgate.net
FT-IR Appearance of new bands in the low-frequency region (< 600 cm⁻¹) Formation of new Metal-Nitrogen and/or Metal-Oxygen bonds.
¹H / ¹³C NMR Change in chemical shifts of ligand protons/carbons Alteration of the electronic environment of the ligand upon binding to a metal. researchgate.net
UV-Vis Appearance of new absorption bands (d-d or LMCT) Electronic transitions within the new metal complex, indicative of coordination geometry. scirp.org

Theoretical Approaches to Metal-Ligand Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the structure, bonding, and stability of metal complexes at the atomic level. ekb.egmdpi.com These theoretical approaches complement experimental data and provide insights that can be difficult to obtain through experiments alone.

DFT calculations can be employed to:

Optimize Geometries: Determine the most stable three-dimensional structure of the metal complex, predicting bond lengths and angles. scirp.org

Calculate Binding Energies: Quantify the strength of the interaction between the metal ion and the this compound ligand, allowing for comparisons of stability between different coordination modes or different metal ions. scirp.org

Analyze Electronic Structure: Investigate the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis. This can reveal the extent of charge transfer from the ligand to the metal. rsc.org

Simulate Spectra: Predict IR and UV-Vis spectra, which can then be compared with experimental results to validate the proposed structure of the complex. scirp.orgmdpi.com

Examine Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic properties and reactivity of the complex. For instance, in a related compound containing the 3,5-bis(trifluoromethyl)phenyl moiety, the LUMO was found to be primarily located over this fluorinated ring, indicating its role as an electron-accepting region. mdpi.com

Theoretical studies on other amidoxime complexes have successfully elucidated the most plausible binding modes and have shown good consistency with experimental observations. rsc.orgrsc.org Such computational approaches are invaluable for rationalizing the stability of different complex isomers and for guiding the design of new ligands with enhanced affinity and selectivity for specific metal ions. derpharmachemica.com

Computational and Theoretical Studies of 3,5 Bis Trifluoromethyl Benzamidoxime

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of 3,5-Bis(trifluoromethyl)benzamidoxime. These theoretical approaches allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The geometry optimization of this compound is typically performed using DFT methods, such as the B3LYP hybrid functional, combined with a suitable basis set like 6-311+G(d,p). mdpi.comijltet.org This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

For analogous molecules, DFT calculations have been successfully employed to obtain optimized geometries that are in close agreement with experimental data where available. ijltet.org These calculations are foundational, as all other electronic property predictions are derived from this optimized structure. The total energy calculated for the optimized geometry is a key parameter that indicates the molecule's stability.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated from the results of DFT calculations and is visualized as a color-coded surface superimposed on the molecular structure. mdpi.comnih.gov

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and orange, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Areas with zero potential are colored green and often correspond to nonpolar regions of the molecule. mdpi.comnih.gov

For molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety, the MEP analysis reveals a significant electron-deficient region on the aromatic ring due to the strong electron-withdrawing nature of the two trifluoromethyl groups. mdpi.com In the context of this compound, the oxygen and nitrogen atoms of the amidoxime (B1450833) group would be expected to exhibit negative electrostatic potential, making them potential sites for electrophilic interaction. The hydrogen atoms of the amine and hydroxyl groups would show positive potential.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.comijltet.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, as shown in the table below, provide a more detailed picture of the molecule's chemical behavior.

DescriptorFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (IP + EA) / 2A measure of the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η)η = (IP - EA) / 2A measure of the molecule's resistance to change in its electron distribution. mdpi.com
Chemical Potential (μ)μ = -(IP + EA) / 2The negative of electronegativity, representing the escaping tendency of electrons. mdpi.com
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's ability to act as an electrophile. mdpi.com

For related compounds, DFT calculations have shown that the presence of the 3,5-bis(trifluoromethyl)phenyl group significantly influences the HOMO and LUMO energy levels. mdpi.com The LUMO is often localized over the electron-deficient aromatic ring, while the HOMO distribution depends on the other functional groups present in the molecule. mdpi.com A high HOMO-LUMO gap is generally observed in such compounds, indicating good stability. mdpi.com

Prediction of Spectroscopic Signatures

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural characterization of new compounds.

Vibrational analysis, performed computationally using DFT, can predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. ijltet.org

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. mdpi.com The simulated IR spectrum provides valuable information about the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds. For instance, the characteristic stretching frequencies for O-H, N-H, C=N, and C-F bonds in this compound can be predicted.

The table below shows a comparison of experimental and scaled calculated vibrational frequencies for a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which illustrates the typical accuracy of such predictions. mdpi.com

Vibrational ModeExperimental Frequency (cm-1)Calculated (Scaled) Frequency (cm-1)
N–H stretch3290.543642.71
C=O stretch1647.481739.37
C–N–H in-plane deformation1557.521536.04
C–N stretch1285.091280.41
νas C–F1174.981169.85
νs C–F1115.401123.66

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of this compound. nih.govescholarship.org The chemical shifts are calculated by determining the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

The prediction of NMR chemical shifts is highly sensitive to the molecular conformation and the computational method employed. nih.gov For molecules containing trifluoromethyl groups, 19F NMR is also a crucial characterization technique, and its chemical shifts can be computationally predicted. nih.govescholarship.org The delocalized electron density of the aromatic system, which is highly polarizable, is expected to significantly influence the shielding of the fluorine nuclei. nih.govescholarship.org The accuracy of these predictions can be very useful in assigning the signals in experimental NMR spectra and confirming the proposed molecular structure.

Computational Modeling of Reaction Mechanisms and Transition States

While specific computational studies detailing the reaction mechanisms and transition states for this compound are not extensively available in peer-reviewed literature, computational chemistry offers powerful tools to predict and understand its reactivity. Theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate reaction pathways, identify transition state structures, and calculate activation energies for various transformations. The insights gained from computational studies on simpler, related molecules like benzamidoxime (B57231) can serve as a foundation for understanding the potential reactivity of its more complex, fluorinated analogue.

The primary areas where computational modeling could provide significant insights into the chemistry of this compound include tautomerism and key reaction pathways such as cyclization and oxidation.

Tautomerism and Isomer Stability

A critical foundational aspect of understanding any molecule's reactivity is to determine the relative stability of its possible isomers and tautomers. For amidoximes, several tautomeric forms can exist, including the amidoxime, imino-hydroxylamine, and amino-nitrone forms. Theoretical calculations have been performed on benzamidoxime and acetamidoxime, which are structurally related to this compound. These studies consistently show that the (Z)-amidoxime isomer is the most energetically stable form in both protic and aprotic solvents. nih.govbohrium.com The relative energies of other tautomers are significantly higher, making their contribution at room temperature minimal. nih.gov The high energy barrier for interconversion, calculated to be between 30-70 kcal/mol for some N-hydroxy amidines, suggests that these tautomers would not easily interconvert under normal conditions. researchgate.net

These findings are crucial for mechanistic studies, as they establish the predominant ground-state structure from which a reaction is likely to proceed. The electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring of this compound are expected to influence the electronic properties of the amidoxime functional group but are unlikely to change the fundamental stability ordering of the main tautomers.

Below is a summary of calculated relative energies for the tautomers of the parent compound, benzamidoxime, which serves as a model for this compound.

Tautomer/IsomerRelative Energy (kcal/mol)Predicted Stability
(Z)-Amidoxime0.0Most Stable
(Z)-Amino-nitrone4.5Less Stable
(E)-Amidoxime5.4Less Stable
Iminohydroxylamine Isomers> 9.8Significantly Less Stable
Data derived from theoretical studies on benzamidoxime. nih.gov

Potential Reaction Pathways for Computational Investigation

The reactivity of the amidoxime group is well-established, presenting several key reaction types that are amenable to computational mechanistic study. For this compound, these investigations would clarify the influence of the strongly electron-withdrawing CF₃ groups on reaction barriers and intermediates.

Cyclization to 1,2,4-Oxadiazoles: The most common reaction of amidoximes is their condensation with carboxylic acids or their derivatives to form 1,2,4-oxadiazoles. chim.itnih.govtandfonline.com This reaction typically proceeds via an O-acylamidoxime intermediate, which then undergoes cyclodehydration. nih.gov Computational modeling could map the entire reaction energy profile, including:

The initial O-acylation step.

The transition state of the intramolecular cyclization, determining the energy barrier for ring closure.

The final dehydration step to yield the aromatic oxadiazole ring.

Oxidation to Nitriles or Amides: Amidoximes can be oxidized to form different products depending on the oxidant used. nih.gov For instance, oxidation can lead to the formation of nitriles. researchgate.net A computational study could investigate the mechanisms of these oxidation reactions, comparing different pathways to predict product selectivity. This would involve calculating the transition states for C-N bond cleavage and rearrangement.

Nucleophilic Addition Reactions: The amidoxime group contains both nucleophilic nitrogen and oxygen atoms. DFT studies on the reaction of amidoximes with metal-activated nitriles have shown that both the N-hydroxy and amino groups can participate in coupling reactions, demonstrating the bifunctional reactivity of the amidoxime moiety. nih.gov For this compound, computational modeling could predict its behavior as a nucleophile, calculating the activation barriers for attack by either the oxygen or nitrogen atoms on various electrophiles.

The following table summarizes potential reaction mechanisms of this compound that could be elucidated using computational modeling.

Reaction TypeKey Mechanistic QuestionsInformation from Computational Modeling
1,2,4-Oxadiazole (B8745197) FormationRate-determining step (acylation vs. cyclization); Geometry of the cyclization transition state.Activation energy barriers; Structure of intermediates and transition states; Thermodynamic stability of products.
OxidationMechanism of C=N bond cleavage; Factors controlling selectivity between nitrile and amide formation.Reaction pathways for different oxidants; Energetics of competing transition states.
Nucleophilic ReactivityRegioselectivity of nucleophilic attack (N vs. O); Influence of the aryl substituents on nucleophilicity.Electron density distribution (e.g., Mulliken charges); Activation energies for reaction with various electrophiles.

Applications in Organic Synthesis and Advanced Materials Precursors

Strategic Intermediate in the Synthesis of Diverse Organic Scaffolds

The unique arrangement of functional groups in 3,5-Bis(trifluoromethyl)benzamidoxime makes it a strategic starting point for synthesizing a wide array of complex organic molecules, particularly those containing nitrogen.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and agrochemicals. researchgate.netnih.gov The amidoxime (B1450833) group (-C(NH₂)=NOH) of this compound is a versatile precursor for the construction of several important heterocyclic rings. irb.hr The most common application is in the synthesis of 1,2,4-oxadiazoles. Through condensation and subsequent cyclization with reagents like anhydrides, acyl chlorides, or orthoesters, the amidoxime group can be readily converted into a 1,2,4-oxadiazole (B8745197) ring.

The process involves an initial acylation of the hydroxylamine (B1172632) oxygen, followed by an intramolecular cyclization with the elimination of a water molecule. The resulting heterocyclic product incorporates the 3,5-bis(trifluoromethyl)phenyl group, which can significantly enhance the metabolic stability and lipophilicity of the final molecule, properties that are highly desirable in drug design. rsc.org Furthermore, amidoximes can be used to synthesize other heterocycles such as benzimidazoles through specific cyclization strategies. nih.gov

Table 1: Examples of Heterocycles Synthesized from Amidoxime Precursors

Reagent ClassResulting HeterocycleReaction Type
Acyl Chlorides/Anhydrides1,2,4-OxadiazolesAcylation-Cyclization
Orthoesters1,2,4-OxadiazolesCondensation-Cyclization
Isocyanates1,2,4-Oxadiazol-5-onesAddition-Cyclization
Carbon Disulfide1,2,4-Thiadiazole-5-thionesAddition-Cyclization
ortho-Substituted AnilinesBenzimidazolesReductive Cyclization

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. nih.govyoutube.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds.

The amidoxime functional group, with its nucleophilic amine (-NH₂) and hydroxylamine (-NOH) components, is a suitable candidate for participating in MCRs. It can react with aldehydes or ketones and other components in reactions like the Ugi or Passerini reactions, or variations thereof, to produce highly functionalized and complex acyclic or heterocyclic structures. The dual CF3-substituted phenyl ring remains as a stable, property-modifying substituent throughout these transformations. The ability to use this compound in MCRs opens up avenues for the rapid discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

Contribution to Fluorinated Building Blocks in Contemporary Chemical Synthesis

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules is a widely used strategy in modern chemistry to modulate their physical, chemical, and biological properties. fluorochem.co.uk Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved bioavailability and binding affinity in bioactive molecules. rsc.orgnih.gov

This compound is a prime example of a fluorinated building block that delivers these benefits. nih.govossila.com Its key contributions include:

Enhanced Lipophilicity : The two CF3 groups significantly increase the lipophilicity of the molecule, a property that can improve membrane permeability and cellular uptake of drug candidates. beilstein-journals.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 groups resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

Electron-Withdrawing Effects : The strong inductive effect of the two CF3 groups influences the electron density of the aromatic ring and the reactivity of the amidoxime group. This electronic modulation can be used to fine-tune the acidity, basicity, and binding interactions of the final product. mdpi.com

As a readily available intermediate, this compound allows for the straightforward incorporation of the valuable 3,5-bis(trifluoromethyl)phenyl moiety into a wide range of target structures, making it a staple in the toolkit for medicinal, agrochemical, and materials chemistry research. fluorochem.co.uk

Table 2: Physicochemical Impact of Trifluoromethyl Groups

PropertyInfluence of -CF3 GroupsRationale
LipophilicityIncreaseHigh hydrophobicity of the C-F bond
Metabolic StabilityIncreaseHigh bond energy of the C-F bond resists enzymatic cleavage
Acidity of Proximal ProtonsIncreaseStrong electron-withdrawing inductive effect
Dipole MomentIncreaseHigh electronegativity of fluorine atoms

Role as a Functional Group in Polymeric and Adsorbent Material Design

Beyond its use in synthesizing discrete small molecules, the amidoxime functional group is highly valued in materials science for its ability to be incorporated into polymers and for its metal-chelating properties.

Grafting and Functionalization for Specialized Resins

Graft polymerization is a powerful technique for modifying the surface properties of materials by covalently attaching polymer chains with specific functionalities to a base polymer backbone. frontiersin.org This method can be used to create specialized resins with tailored properties.

While this compound itself is not a monomer, it can be chemically modified to include a polymerizable group (such as a vinyl or acrylate (B77674) moiety). This functionalized monomer can then be grafted onto a polymer support (e.g., polyethylene, cellulose, or polystyrene) using techniques like radiation-induced grafting. nih.govaip.org The result is a specialized resin where the this compound units are tethered to the polymer surface. researchgate.net

These functionalized resins can be designed for specific applications, such as:

Selective Adsorption : The amidoxime groups provide sites for capturing specific molecules or ions.

Catalysis : The tethered groups can act as ligands for catalytic metal centers.

Solid-Phase Synthesis : The functional group can serve as an anchor point for building complex molecules on a solid support.

Chemical Principles of Chelation in Adsorbent Systems

The most significant application of amidoxime-functionalized materials is in the creation of adsorbents for the selective recovery of metal ions from aqueous solutions. acs.org The amidoxime group is an excellent chelating ligand, meaning it can bind to a single metal ion through multiple atoms, forming a stable, ring-like structure known as a chelate. nih.gov

The chelation mechanism involves the coordination of both the nitrogen atom of the amino group (-NH₂) and the oxygen atom of the hydroxylamino group (=NOH) to a metal ion. mdpi.com This bidentate coordination forms a stable five-membered ring with the metal center. Amidoxime-based adsorbents show a particularly high affinity for certain heavy and precious metals, including uranium, copper, lead, and iron. rdd.edu.iqresearchgate.net

The process is typically pH-dependent. In acidic conditions, the nitrogen atoms are protonated, which inhibits chelation. As the pH increases, the hydroxylamino proton is removed, creating an anionic oxygen donor that, along with the neutral nitrogen donor, strongly binds to positively charged metal ions. mdpi.com The presence of the two electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring in this compound would be expected to increase the acidity of the N-OH proton, potentially shifting the optimal pH for metal chelation compared to non-fluorinated analogues. This allows for the fine-tuning of the adsorbent's selectivity for different metals by adjusting the pH of the solution.

Q & A

Q. What are the optimal synthetic routes for 3,5-bis(trifluoromethyl)benzamidoxime, and how can reaction yields be maximized?

  • Methodological Answer : A common approach involves amidoximation of 3,5-bis(trifluoromethyl)benzonitrile using hydroxylamine hydrochloride under reflux in ethanol/water (1:1). Yields (~70–80%) depend on reaction time (12–24 hrs) and temperature (70–80°C). Purity is confirmed via HPLC (e.g., 96.6% purity reported for similar amidoximes using a C18 column with acetonitrile/water mobile phase) and structural validation by 1^1H/13^13C NMR. Key NMR signals include a singlet for the amidoxime NH2_2 group (~6.4–6.5 ppm) and aromatic protons split by trifluoromethyl groups (~7.0–7.5 ppm) .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (dry), room temperature (RT) with 60% humidity, and 40°C (dry) for 4–8 weeks. Monitor degradation via HPLC and FTIR to detect hydrolysis of the amidoxime group (loss of NH2_2 stretch at ~3350 cm1^{-1}). For long-term stability, lyophilization under argon is recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use DMSO-d6_6 to resolve NH2_2 and aromatic protons. Trifluoromethyl groups cause splitting in 19^{19}F NMR (δ −60 to −65 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 440.1092) with <2 ppm error.
  • FTIR : Identify amidoxime C=N-O stretches at ~1630–1650 cm1^{-1} .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups lower the HOMO energy (evidenced by DFT calculations), enhancing the compound’s ability to act as a σ-donor ligand. For example, in copper-catalyzed amidation (e.g., dehydrogenative coupling with alkanes), the amidoxime’s LUMO (−1.8 eV) facilitates electron transfer to the metal center. Experimental validation involves cyclic voltammetry (E1/2_{1/2} ~ −0.5 V vs. Ag/Ag+^+) and X-ray crystallography of metal complexes .

Q. What strategies resolve contradictions in reported catalytic efficiencies of amidoxime derivatives in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and ligand-to-metal ratios. Design a DOE (Design of Experiments) to test variables:
  • Solvent : Compare DMF (high polarity) vs. toluene (low polarity).
  • Additives : Evaluate K2_2CO3_3 vs. Cs2_2CO3_3 bases.
  • Ligand ratio : Optimize at 1:1 to 1:3 (ligand:metal).
    Monitor reaction progress via GC-MS or 19^{19}F NMR. For example, Suzuki-Miyaura coupling with 3,5-bis(trifluoromethyl)phenylboronic acid () may show higher yields (~85%) in toluene with Cs2_2CO3_3 .

Q. Can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The meta-directing trifluoromethyl groups create electron-deficient regions, favoring electrophilic attack at the para position to the amidoxime group. Validate with nitration experiments (HNO3_3/H2_2SO4_4) and analyze regiochemistry via 1^1H NMR (new aromatic proton signals at δ 8.1–8.3 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.